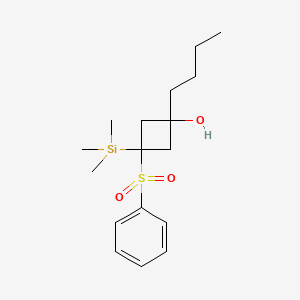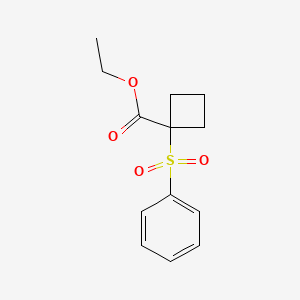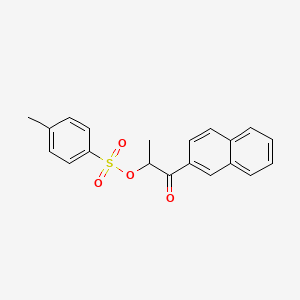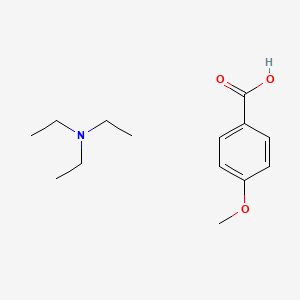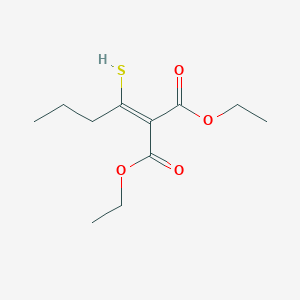![molecular formula C17H17NS B14401258 2-([1,1'-Biphenyl]-2-yl)-5,5-dimethyl-4,5-dihydro-1,3-thiazole CAS No. 88413-43-8](/img/structure/B14401258.png)
2-([1,1'-Biphenyl]-2-yl)-5,5-dimethyl-4,5-dihydro-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-([1,1’-Biphenyl]-2-yl)-5,5-dimethyl-4,5-dihydro-1,3-thiazole is an organic compound that features a biphenyl group attached to a thiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-2-yl)-5,5-dimethyl-4,5-dihydro-1,3-thiazole can be achieved through several methods. One common approach involves the use of a Grignard reaction, where a biphenyl magnesium bromide reacts with a thiazole derivative under anhydrous conditions . The reaction typically requires a dry, inert atmosphere to prevent the Grignard reagent from reacting with moisture.
Industrial Production Methods
Industrial production of this compound may involve large-scale Grignard reactions, followed by purification processes such as recrystallization or chromatography to obtain the desired product in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-([1,1’-Biphenyl]-2-yl)-5,5-dimethyl-4,5-dihydro-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions, while nitration can be achieved using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, tetrahydrothiazoles, and various substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
2-([1,1’-Biphenyl]-2-yl)-5,5-dimethyl-4,5-dihydro-1,3-thiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-([1,1’-Biphenyl]-2-yl)-5,5-dimethyl-4,5-dihydro-1,3-thiazole involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Biphenyl: A simpler aromatic hydrocarbon with two connected phenyl rings.
Thiazole: A five-membered ring containing both sulfur and nitrogen atoms.
2,2’-Dibromobiphenyl: A biphenyl derivative with bromine substituents.
Uniqueness
2-([1,1’-Biphenyl]-2-yl)-5,5-dimethyl-4,5-dihydro-1,3-thiazole is unique due to the combination of the biphenyl and thiazole moieties, which confer distinct chemical and physical properties. This combination allows for a wide range of chemical modifications and applications that are not possible with simpler compounds like biphenyl or thiazole alone.
Propiedades
Número CAS |
88413-43-8 |
|---|---|
Fórmula molecular |
C17H17NS |
Peso molecular |
267.4 g/mol |
Nombre IUPAC |
5,5-dimethyl-2-(2-phenylphenyl)-4H-1,3-thiazole |
InChI |
InChI=1S/C17H17NS/c1-17(2)12-18-16(19-17)15-11-7-6-10-14(15)13-8-4-3-5-9-13/h3-11H,12H2,1-2H3 |
Clave InChI |
VDIRPXQBDPAVMX-UHFFFAOYSA-N |
SMILES canónico |
CC1(CN=C(S1)C2=CC=CC=C2C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


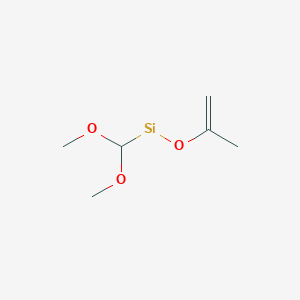
![4-[(2,4-Dichlorophenyl)methoxy]-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B14401194.png)
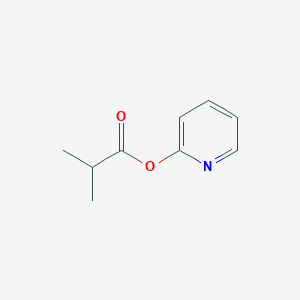
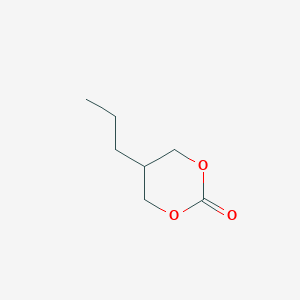
![1-Phenyl-3-[(piperidin-4-yl)oxy]isoquinoline](/img/structure/B14401203.png)
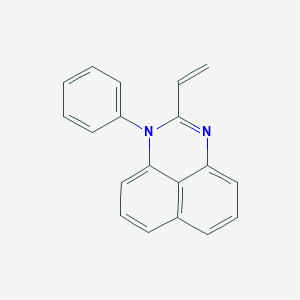
![1,3-Bis[(trichloromethyl)sulfanyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B14401211.png)
![5-[4-(3,5-Dimethylphenoxy)butyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B14401214.png)
